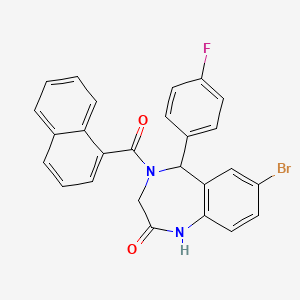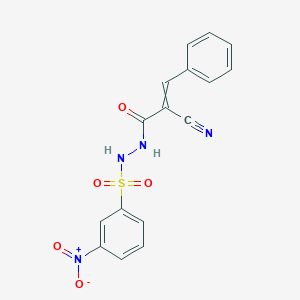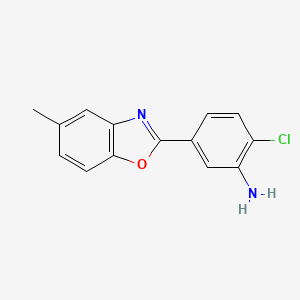
7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C26H18BrFN2O2 and its molecular weight is 489.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Benzodiazepines in Scientific Research
Benzodiazepines, with a core structure similar to part of the specified compound, are primarily known for their use in medicine as sedatives, anticonvulsants, and muscle relaxants. Their scientific research applications extend beyond these therapeutic uses. For instance, research on synthetic aspects of benzodiazepines has explored their broad biological activities and significant approaches for their synthesis, highlighting their role in anticonvulsion, anti-anxiety, and other biological activities (Sunita Teli et al., 2023). Another study focused on the environmental occurrence, fate, and transformation of benzodiazepines in water treatment, emphasizing their persistence in the environment and the need for effective removal strategies (T. Kosjek et al., 2012).
Naphthalene Derivatives in Scientific Research
Naphthalene derivatives, another component of the specified compound, have been investigated for various applications, including their role as corrosion inhibitors. A review on phthalocyanine and naphthalocyanine, nitrogenous heterocyclic compounds with naphthalene moieties, discussed their effectiveness as anticorrosive materials due to their ability to form chelating complexes with metallic atoms (C. Verma et al., 2021). The environmental impact of naphthalene derivatives has also been a subject of research, with studies on their occurrence in various environments and their potential health risks (C. Jia & S. Batterman, 2010).
Wirkmechanismus
Target of Action
The compound, also known as JWH 307, is a cannabimimetic that potently activates both central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 307 interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural ligands of these receptors, such as anandamide and 2-arachidonoylglycerol . This interaction leads to the activation of these receptors, triggering a series of intracellular events.
Biochemical Pathways
This leads to an inhibition of protein kinase A, affecting the phosphorylation state of various proteins and leading to changes in neuronal excitability .
Result of Action
The activation of CB1 and CB2 receptors by JWH 307 can lead to various molecular and cellular effects, depending on the specific cell type and location within the body. In general, cannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of JWH 307. For instance, the presence of other drugs that also bind to CB1 or CB2 receptors could potentially influence the effectiveness of JWH 307. Specific studies on these aspects for jwh 307 are currently lacking .
Eigenschaften
IUPAC Name |
7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrFN2O2/c27-18-10-13-23-22(14-18)25(17-8-11-19(28)12-9-17)30(15-24(31)29-23)26(32)21-7-3-5-16-4-1-2-6-20(16)21/h1-14,25H,15H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPBQKXSLFJXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2482539.png)
![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)
![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)






![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)
![N-(3-chloro-4-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2482558.png)


